molecular formula C3F7NO B1621276 Heptafluoro-2-nitrosopropane CAS No. 422-98-0

Heptafluoro-2-nitrosopropane

Cat. No.: B1621276
CAS No.: 422-98-0
M. Wt: 199.03 g/mol
InChI Key: WOJKTSOYJLOODF-UHFFFAOYSA-N
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Description

Heptafluoro-2-nitrosopropane is a fluorinated organic compound with the molecular formula C3F7NO It is characterized by the presence of seven fluorine atoms and a nitroso group attached to a propane backbone

Preparation Methods

The synthesis of Heptafluoro-2-nitrosopropane typically involves the reaction of heptafluoropropane with nitrosating agents under controlled conditions. One common method includes the use of nitrosyl chloride (NOCl) in the presence of a catalyst. The reaction is carried out at low temperatures to ensure the stability of the nitroso group. Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and yield.

Chemical Reactions Analysis

Heptafluoro-2-nitrosopropane undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: Reduction of the nitroso group can yield amines.

    Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed depend on the reaction conditions and the nature of the reagents used.

Scientific Research Applications

Heptafluoro-2-nitrosopropane has several applications in scientific research:

    Biology: Its unique properties make it a candidate for studying the effects of fluorinated nitroso compounds on biological systems.

    Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which Heptafluoro-2-nitrosopropane exerts its effects involves the interaction of the nitroso group with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to modifications that affect their function. The pathways involved include nitrosation reactions that can alter the activity of enzymes and other proteins.

Comparison with Similar Compounds

Heptafluoro-2-nitrosopropane can be compared with other fluorinated nitroso compounds, such as:

    1,1,1,2,2,3,3-Heptafluoro-3-methoxypropane: Known for its use as a refrigerant and heat transfer fluid.

    1,1,1,3,3,3-Hexafluoro-2-propanol: Used in organic synthesis and as a solvent in peptide chemistry.

Properties

IUPAC Name

1,1,1,2,3,3,3-heptafluoro-2-nitrosopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3F7NO/c4-1(11-12,2(5,6)7)3(8,9)10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJKTSOYJLOODF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)(N=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379278
Record name Perfluoro-2-nitrosopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

422-98-0
Record name Perfluoro-2-nitrosopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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